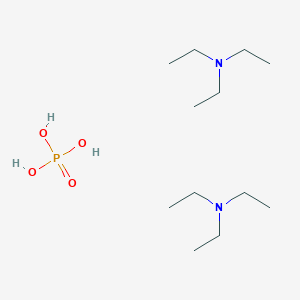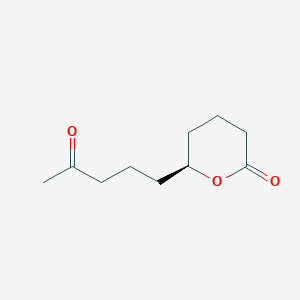
Phosphorane, triphenyl(3-phenyl-2-propenylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.
Industrial Production Methods
Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .
Scientific Research Applications
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the formation of alkenes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymer-supported phosphines and other advanced materials.
Mechanism of Action
The mechanism of action of phosphorane, triphenyl(3-phenyl-2-propenylidene)- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide .
Comparison with Similar Compounds
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be compared with other phosphoranes such as:
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of the 3-phenyl-2-propenylidene group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group, used in similar Wittig reactions but with different reactivity and selectivity profiles.
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is unique due to its specific substituent, which can influence the reactivity and selectivity of the Wittig reaction, making it suitable for the synthesis of specific alkenes .
Properties
CAS No. |
41429-69-0 |
|---|---|
Molecular Formula |
C27H23P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
cinnamylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H |
InChI Key |
QXPUWZZNZFHMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


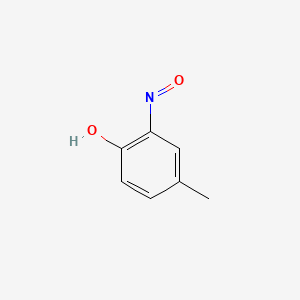

![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)


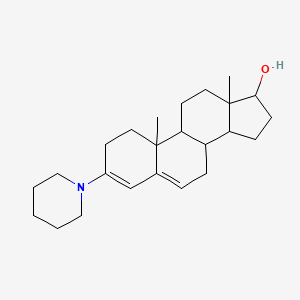

![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)

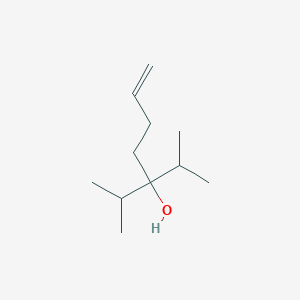
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
